Oxytocin, 1,6-alpha-asu-

描述

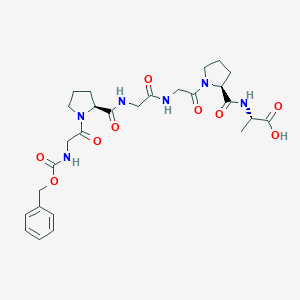

Oxytocin, 1,6-alpha-asu- is a synthetic analogue of oxytocin, a neuropeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. Oxytocin is well-known for its role in facilitating childbirth and lactation. The analogue, Oxytocin, 1,6-alpha-asu-, is designed to mimic the effects of natural oxytocin while offering enhanced stability and resistance to degradation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Oxytocin, 1,6-alpha-asu- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential assembly of amino acids on a solid support. The process includes the following steps:

Peptide Assembly: The peptide chain is assembled by coupling N-protected amino acids to a growing peptide chain immobilized on a resin.

Deprotection and Cleavage: The peptide is deprotected and cleaved from the resin.

Oxidative Folding: The peptide undergoes oxidative folding to form the correct disulfide bridges.

Purification: The final product is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Oxytocin, 1,6-alpha-asu- follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .

化学反应分析

Types of Reactions: Oxytocin, 1,6-alpha-asu- can undergo various chemical reactions, including:

Oxidation: Formation of disulfide bridges.

Reduction: Cleavage of disulfide bridges.

Substitution: Replacement of specific amino acids to create analogues.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Standard amino acid derivatives with appropriate protecting groups.

Major Products: The major products formed from these reactions include various oxytocin analogues with modified amino acid sequences and altered biological activities .

科学研究应用

Oxytocin, 1,6-alpha-asu- has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and folding.

Biology: Investigated for its role in social behavior, stress regulation, and reproductive functions.

Medicine: Explored for potential therapeutic applications in conditions such as autism spectrum disorders, social anxiety, and postpartum depression.

Industry: Utilized in the development of new peptide-based drugs and therapeutic agents

作用机制

Oxytocin, 1,6-alpha-asu- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors widely distributed throughout the central nervous system and peripheral tissues. Upon binding, the receptor activates intracellular signaling pathways involving phospholipase C, inositol trisphosphate, and diacylglycerol. This leads to the mobilization of intracellular calcium and activation of protein kinase C, ultimately resulting in various physiological responses such as uterine contractions and milk ejection .

相似化合物的比较

Deamino-oxytocin: An analogue lacking the amino group at the N-terminus.

Carbetocin: A longer-acting oxytocin analogue used for postpartum hemorrhage.

Atosiban: An oxytocin receptor antagonist used as a tocolytic agent

Uniqueness: Oxytocin, 1,6-alpha-asu- is unique due to its enhanced stability and resistance to degradation compared to natural oxytocin. This makes it a valuable tool for research and therapeutic applications where prolonged activity is desired .

属性

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H69N11O12/c1-5-25(4)38-44(67)51-28(17-18-34(46)58)40(63)53-32(22-35(47)59)41(64)52-29(10-7-6-8-12-37(61)50-31(42(65)55-38)21-26-13-15-27(57)16-14-26)45(68)56-19-9-11-33(56)43(66)54-30(20-24(2)3)39(62)49-23-36(48)60/h13-16,24-25,28-33,38,57H,5-12,17-23H2,1-4H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,61)(H,51,67)(H,52,64)(H,53,63)(H,54,66)(H,55,65)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUVXRORJOWJBK-DTRKZRJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H69N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162331 | |

| Record name | Oxytocin, 1,6-alpha-asu- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

956.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14317-68-1 | |

| Record name | Oxytocin, 1,6-alpha-asu- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014317681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytocin, 1,6-alpha-asu- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。